rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride
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Overview
Description
rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride: is an intriguing compound with significant relevance in various scientific fields. This compound is a racemic mixture, meaning it contains equal parts of the two enantiomers, (1R,2S) and (1S,2R). Its unique structure, featuring a cyclopropane ring, makes it a topic of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride typically involves several key steps:
Amination: The addition of the amino group can be accomplished using methods like reductive amination, where the ketone intermediate reacts with ammonia or an amine in the presence of a reducing agent.
Carboxylation: The final step involves introducing the carboxyl group, often through carboxylation reactions such as the Kolbe-Schmitt reaction.
Industrial Production Methods: In an industrial setting, the production process is scaled up using similar reaction mechanisms but often involves optimizations to enhance yield and purity. Common approaches include continuous flow synthesis, automation, and the use of alternative solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert ketone or aldehyde groups into alcohols using reagents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions enable the replacement of certain functional groups, typically involving reagents like sodium azide or hydrazine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium azide in polar aprotic solvents such as dimethylformamide.
Major Products Formed:
Oxidized derivatives (e.g., carboxylic acids, ketones).
Reduced derivatives (e.g., alcohols).
Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Stereochemistry Studies: rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride is utilized in the study of stereochemical reactions due to its chiral centers.
Biology:
Enzyme Inhibition: The compound's interaction with enzymes is studied to understand mechanisms of enzyme inhibition and catalysis.
Drug Design: Its structure serves as a template in the design of pharmaceuticals targeting specific biological pathways.
Medicine:
Pharmacological Research: Investigations into its potential as a therapeutic agent for conditions related to its biological activity.
Biomarker Studies: Utilized in research for identifying biomarkers in various diseases.
Industry:
Fine Chemicals: Employed in the synthesis of fine chemicals and intermediates for further industrial applications.
Materials Science: Its properties are explored for the development of novel materials with unique chemical functionalities.
Mechanism of Action
rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride exerts its effects through interactions with specific molecular targets. The cyclopropane ring's strain and unique stereochemistry make it reactive towards certain biomolecules. Key pathways involved include:
Enzyme Binding: The compound binds to the active site of enzymes, inhibiting their activity.
Receptor Interaction: Interacts with biological receptors, modulating signal transduction pathways.
Protein Modification: Forms covalent bonds with proteins, altering their structure and function.
Comparison with Similar Compounds
(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid
(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid
1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid derivatives
Each of these compounds has slight structural variations, providing unique properties and reactivities that are valuable in diverse scientific studies. This comparison underscores the specific features and applications that make rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride a compound of significant interest in both research and industrial contexts.
Properties
CAS No. |
2307733-76-0 |
---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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